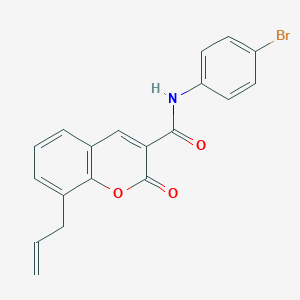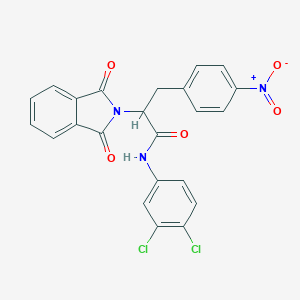![molecular formula C13H13NO2S2 B415320 (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B415320.png)
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 3-methyl-2-thioxo-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for acetylcholinesterase.
Medicine: Explored for its anticancer and antimicrobial properties.
作用机制
The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
相似化合物的比较
Similar Compounds
- 5-(4-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(4-Ethoxybenzylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-dione
- 3-(2-Amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione
Uniqueness
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-benzylidene group and thioxo functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
属性
分子式 |
C13H13NO2S2 |
|---|---|
分子量 |
279.4g/mol |
IUPAC 名称 |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-10-6-4-9(5-7-10)8-11-12(15)14(2)13(17)18-11/h4-8H,3H2,1-2H3/b11-8+ |
InChI 键 |
ADVDDFOENILRDO-DHZHZOJOSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415237.png)
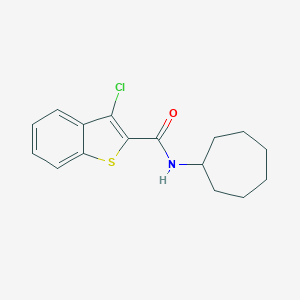
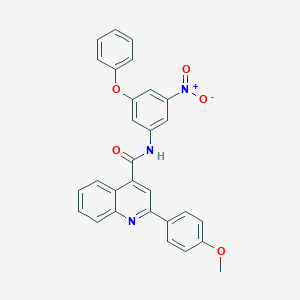
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B415245.png)
![4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415246.png)
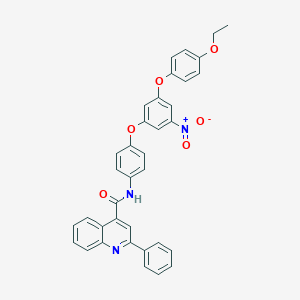
![2-(4-chlorophenyl)-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-4-quinolinecarboxamide](/img/structure/B415251.png)
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B415252.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B415253.png)
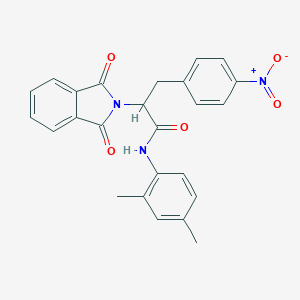
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415255.png)
